molecular formula C14H14O B1591153 4-(4-Ethylphenyl)phenol CAS No. 21345-28-8

4-(4-Ethylphenyl)phenol

Cat. No. B1591153
CAS RN: 21345-28-8
M. Wt: 198.26 g/mol
InChI Key: MVHOIHXEJQPTQT-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 . It is a solid substance and is often used as a chemical intermediate for the synthesis of other compounds . Due to its aromatic properties, it can be used in the preparation of flavors and fragrances . It is also used as a raw material for paints, dyes, and polymer additives .


Synthesis Analysis

One of the main methods for preparing 4-(4-Ethylphenyl)phenol is the reaction process of reducing 4-ethyldistyrene and water to alcohol . Another method is obtained by acidic hydrolysis of 4-ethyl biphenyl methyl ether (4 '-ethyl biphenyl Ether) .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethylphenyl)phenol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phenols, such as 4-(4-Ethylphenyl)phenol, are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .


Physical And Chemical Properties Analysis

4-(4-Ethylphenyl)phenol has a molecular formula of C14H14O and a molar mass of 198.26 . It has a density of 1.066±0.06 g/cm3 (Predicted), a melting point of 151 °C, a boiling point of 329.9±21.0 °C (Predicted), and a refractive index of 1.584 .

Scientific Research Applications

Endocrine Disrupting Properties

  • Studies have documented the ubiquity of endocrine-disrupting compounds like nonylphenols in food, highlighting potential long-term dietary exposure risks to humans. Such compounds persist in the environment, are toxic, and exhibit estrogenic activity, raising concerns about their consequences on human health (Guenther et al., 2002).

Human Exposure Through Personal Care Products

  • Research into the excretion of non-persistent industrial chemicals, including phthalates, bisphenol A (BPA), and parabens, suggests widespread human exposure. This exposure is partly attributed to the use of personal care products containing these substances. Such chemicals have been linked to reproductive disorders in humans, prompting investigations into their presence in the human body (Frederiksen et al., 2014).

Impact on Children's Health

  • Studies have also focused on the impact of environmental phenols, including bisphenol A and nonylphenol, on children's health. These studies measure the urinary concentrations of such compounds in children and adolescents to assess exposure levels and potential health risks (Calafat et al., 2004).

Environmental Presence and Bioavailability

  • The bioavailability of dietary polyphenols and their potential health benefits have been studied, emphasizing the need for further research to understand how these compounds are absorbed, metabolized, and contribute to health outcomes in humans (Seeram et al., 2004).

Clinical Applications and Therapeutic Potential

  • Some research has explored the therapeutic potential of phenolic compounds in treating certain conditions. For example, sodium 4-phenylbutyrate has been studied for its ability to induce CFTR function in cystic fibrosis patients, suggesting the potential for phenolic compounds in clinical applications (Rubenstein & Zeitlin, 1998).

Future Directions

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

4-(4-ethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHOIHXEJQPTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563317
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)phenol

CAS RN

21345-28-8
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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